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Compound of Interest

Compound Name: Pseudouridimycin

Cat. No.: B610317

These notes provide an overview of the total synthesis and purification of pseudouridimycin
(PUM), a potent inhibitor of bacterial RNA polymerase. The synthesis is achieved through a
convergent approach, which involves the separate synthesis of two key fragments—a 5'-amino-
pseudouridine core and a protected N-hydroxylated Gly-GIn dipeptide—followed by their
coupling and final deprotection. This strategy allows for the efficient production of PUM and its
analogs for research and drug development purposes.[1][2]

Mechanism of Action

Pseudouridimycin selectively inhibits bacterial RNA polymerase (RNAP), a crucial enzyme in
bacterial gene expression.[3][4] It acts as a nucleoside-analog inhibitor, competing with uridine
triphosphate (UTP) for binding to the nucleotide addition site on the RNAP.[3][5] This
competitive inhibition prevents the incorporation of UTP into the growing RNA chain, thereby
halting transcription and ultimately leading to bacterial cell death.[5] The selectivity of PUM for
bacterial RNAP over human polymerases makes it a promising candidate for antibiotic
development.[4][6]

Key Synthetic Intermediates

The successful synthesis of PUM relies on the efficient preparation of two key building blocks:

e 5-Amino-pseudouridine: This modified nucleoside forms the core of the PUM molecule. Its
synthesis involves several steps starting from a protected ribose derivative.
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» N-hydroxy-Gly-GIn Dipeptide: This dipeptide moiety is crucial for the biological activity of

PUM. Its synthesis requires the introduction of a hydroxyl group on the nitrogen atom of the

glutamine residue, which can be achieved through methods like hydroxylaminolysis of a

nitrone derived from glutamine.[1][2][7]

Purification and Characterization

The final purification of pseudouridimycin is typically achieved using reversed-phase high-

performance liquid chromatography (RP-HPLC) with a C18 column. The identity and purity of

the synthesized PUM are confirmed by analytical techniques such as high-resolution mass

spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and activity of

pseudouridimycin.

Table 1: Synthesis Yields

. Starting )

Synthetic Step  Product . Yield (%) Reference
Material
5'-amino-

) Pseudouridimyci pseudouridine

Total Synthesis 23 [2]
and N-hydroxy-
dipeptide

Ugi-type

Multicomponent Dipeptide Moiety =~ Pseudouridine (Not specified) [1]

Reaction

Table 2: Biological Activity
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Assay Target Value Reference
Bacterial RNA

IC50 ~0.1 pM [3][6]
Polymerase

MIC Streptococcus species  4-6 pug/mL [3][6]

Experimental Workflow and Signaling Pathway
Diagrams
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Caption: Convergent total synthesis workflow for pseudouridimycin.
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Caption: Mechanism of action of pseudouridimycin.

Experimental Protocols

The following are detailed protocols for the key stages in the total synthesis of
pseudouridimycin, based on published literature.

Protocol 1: Synthesis of 5'-Amino-pseudouridine

This protocol describes the multi-step synthesis of the key 5'-amino-pseudouridine
intermediate.

Materials:
o Protected ribose derivative

e Pyrimidine derivative (e.g., 2,4-dimethoxypyrimidine)
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n-Butyllithium (n-BulLi)

Triethylsilane

Boron trifluoride etherate

Azide source (e.g., sodium azide)
Reducing agent (e.g., triphenylphosphine)

Appropriate solvents (e.g., THF, DMF) and reagents for protection/deprotection steps.

Procedure:

Glycosylation: The synthesis begins with the coupling of a protected ribose derivative with a
lithiated pyrimidine, formed in situ, to generate the C-glycosidic bond of pseudouridine.

Reduction: The resulting hemiketal is reduced to the corresponding C-nucleoside using a
reducing agent like triethylsilane in the presence of a Lewis acid.

Hydroxyl Protection: The hydroxyl groups of the ribose moiety are protected using standard
protecting groups (e.g., silyl ethers) to allow for selective modification of the 5'-hydroxyl

group.

Azidation: The 5'-hydroxyl group is converted to an azide using a suitable azide source,
typically under Mitsunobu conditions or via a sulfonate intermediate.

Reduction of Azide: The 5'-azido group is then reduced to the primary amine using a
reducing agent such as triphenylphosphine followed by water, or by catalytic hydrogenation,
to yield 5'-amino-pseudouridine.

Protocol 2: Synthesis of N-Hydroxy-Gly-GIn Dipeptide

This protocol details the synthesis of the N-hydroxylated dipeptide fragment.

Materials:

L-Glutamine
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Reagents for nitrone formation (e.g., an aldehyde or ketone and an oxidizing agent)

Hydroxylamine hydrochloride

Protected glycine (e.g., Boc-Gly-OH or Fmoc-Gly-OH)

Peptide coupling reagents (e.g., HATU, HOBt, EDC)

Appropriate solvents (e.g., DCM, DMF) and bases (e.g., DIPEA).
Procedure:
e Nitrone Formation: L-glutamine is converted to a nitrone intermediate.

o Hydroxylaminolysis: The nitrone is then reacted with hydroxylamine to form N-hydroxy-L-
glutamine.

o Peptide Coupling: The N-hydroxy-L-glutamine is coupled with a protected glycine derivative
using standard peptide coupling reagents to form the protected N-hydroxy-Gly-GIn dipeptide.

Protocol 3: Final Coupling and Deprotection of
Pseudouridimycin

This protocol describes the final steps to assemble and purify PUM.

Materials:

e 5-Amino-pseudouridine

o Protected N-hydroxy-Gly-GIn dipeptide

o Peptide coupling reagents

o Deprotection reagents (e.g., TFA for Boc groups, piperidine for Fmoc groups)
e Reagents for formamidinylation

e RP-HPLC system with a C18 column
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o Acetonitrile and water (HPLC grade)
 Trifluoroacetic acid (TFA) or other suitable buffer for HPLC.
Procedure:

o Peptide Coupling: The 5'-amino-pseudouridine is coupled with the protected N-hydroxy-Gly-
GIn dipeptide using peptide coupling chemistry.

o Formamidinylation: A formamidinyl group is introduced at the N-terminus of the glycine
residue.

o Deprotection: All protecting groups are removed under appropriate conditions to yield the
crude pseudouridimycin.

 Purification: The crude product is purified by reversed-phase HPLC. A gradient of acetonitrile
in water with a modifier like TFA is typically used to elute the product from the C18 column.
Fractions containing the pure product are collected and lyophilized to obtain the final
pseudouridimycin product.
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[https://www.benchchem.com/product/b610317#pseudouridimycin-synthesis-and-
purification-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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